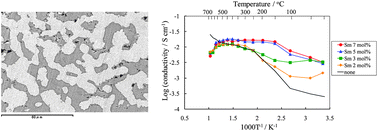Proton conduction in non-doped and acceptor-doped metal pyrophosphate (MP2O7) composite ceramics at intermediate temperatures†
Journal of Materials Chemistry Pub Date: 2012-01-25 DOI: 10.1039/C2JM15335A
Abstract


Recommended Literature
- [1] Encoding molecular information in plasmonic nanostructures for anti-counterfeiting applications†
- [2] Synthesis, characterization and gas transport properties of novel poly(amine-imide)s containing tetraphenylmethane pendant groups
- [3] Branched peptide actuators for enzyme responsive hydrogel particles†
- [4] Front cover
- [5] Two platinum(ii) complexes with a 4-phenyl-4H-1,2,4-triazole derivative as an ancillary ligand for efficient green OLEDs†
- [6] Morphological evolution of noble metal nanoparticles in chloroform: mechanism of switching on/off by protic species†
- [7] Back cover
- [8] High-performance bipolar host materials for blue TADF devices with excellent external quantum efficiencies†
- [9] Hollow transition metal hydroxide octahedral microcages for single particle surface-enhanced Raman spectroscopy†
- [10] Differences in mechanical properties lead to anomalous phase separation in a model cell co-culture†

Journal Name:Journal of Materials Chemistry
Research Products
-
CAS no.: 14419-78-4
-
CAS no.: 102185-16-0









